3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-dibromo-9-(4-tert-butylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2N/c1-22(2,3)14-4-8-17(9-5-14)25-20-10-6-15(23)12-18(20)19-13-16(24)7-11-21(19)25/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBCHGVZITSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732377 | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741293-42-5 | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole chemical properties

An In-Depth Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

This guide provides a comprehensive technical overview of this compound, a key intermediate in the fields of organic electronics and synthetic chemistry. Designed for researchers, chemists, and materials scientists, this document synthesizes core chemical properties, proven synthetic methodologies, and critical application insights to facilitate its effective use in advanced research and development projects.

Introduction: A Versatile Building Block

This compound is a specialized organic compound built upon a carbazole core. Carbazole and its derivatives are a cornerstone of modern materials science, prized for their unique electronic properties, high thermal stability, and excellent charge transport capabilities.[1] The specific architecture of this molecule—featuring a bulky tert-butylphenyl group at the nitrogen atom and bromine atoms at the 3 and 6 positions—imparts a unique combination of solubility, thermal resilience, and synthetic versatility.

The bromine atoms serve as reactive handles for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions, allowing for the construction of complex, conjugated molecular systems.[2] The sterically demanding 4-tert-butylphenyl group enhances the material's solubility in common organic solvents and improves the morphological stability of thin films by preventing intermolecular aggregation and crystallization.[3][4] These features make it an exceptionally valuable precursor for hole-transporting materials, host materials in Organic Light-Emitting Diodes (OLEDs), and as a scaffold in medicinal chemistry.[5][6]

PART 1: Core Chemical and Physical Properties

The fundamental properties of this compound define its handling, processing, and performance characteristics. Its rigid, aromatic structure contributes to a high melting point and significant thermal stability, which are critical for device longevity and operational reliability in electronic applications.[7]

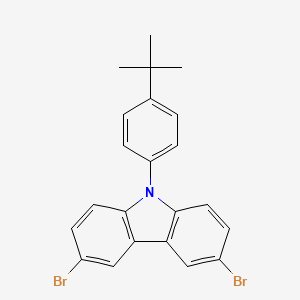

Molecular Structure

The molecule consists of a planar carbazole ring system. The 4-tert-butylphenyl group is attached to the nitrogen atom (position 9) and is typically twisted out of the plane of the carbazole unit.

Caption: Molecular Structure of the Compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound, compiled from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 741293-42-5 | [8][9] |

| Molecular Formula | C₂₂H₁₉Br₂N | [8] |

| Molecular Weight | 457.21 g/mol | [8] |

| Appearance | White Solid | [8] |

| Melting Point | 218 °C | [8] |

| Purity | ≥98.0% (as determined by HPLC) | [8] |

| Solubility | Good solubility in common organic solvents like chloroform, THF, and toluene. | [1] |

PART 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a two-step process. This involves the initial bromination of carbazole followed by an N-arylation reaction. This modular approach allows for high purity and yield.

Caption: Synthetic Workflow Diagram.

Step 1: Synthesis of 3,6-dibromo-9H-carbazole

Rationale: The first step involves the electrophilic substitution of carbazole. The 3 and 6 positions are highly activated towards electrophiles, making selective dibromination straightforward. N-Bromosuccinimide (NBS) is the preferred brominating agent as it is solid, easy to handle, and provides good control over the reaction compared to liquid bromine. Dimethylformamide (DMF) is an excellent solvent for this transformation.[10]

Protocol:

-

Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NBS (2.1 equivalents) in DMF.

-

Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, precipitate the product by pouring the reaction mixture into a large volume of water.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry in a vacuum oven.

-

The crude 3,6-dibromo-9H-carbazole can be purified by recrystallization or flash chromatography (silica gel, eluent: dichloromethane/hexane).[10]

Step 2: Synthesis of this compound

Rationale: The second step is the N-arylation of the dibrominated carbazole. An Ullmann condensation is a classic and reliable method for this C-N bond formation, typically using a copper(I) iodide catalyst and a base like potassium carbonate to deprotonate the carbazole nitrogen. The choice of an aryl iodide (4-iodo-tert-butylbenzene) is strategic as iodides are more reactive than bromides or chlorides in Ullmann couplings.

Protocol:

-

To a Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 4-iodo-tert-butylbenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF as the solvent via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product as a white solid.

PART 3: Characterization and Analysis

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. Expected signals include a singlet for the nine protons of the tert-butyl group, and a series of doublets and doublets of doublets in the aromatic region corresponding to the protons on the carbazole and phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic CH carbons, and the carbons of the tert-butyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (457.21 g/mol ) and show a characteristic isotopic pattern due to the presence of two bromine atoms.[8]

-

HPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound, which is typically expected to be greater than 98%.[8]

Thermal Stability Analysis

Carbazole derivatives are known for their exceptional thermal stability, a prerequisite for applications in organic electronics where devices undergo thermal stress during operation and fabrication.[7]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For carbazole-based materials, the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is typically well above 300 °C.[5][7] This high thermal stability ensures the material does not degrade under the operating conditions of an OLED.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) and glass transition temperature (Tg). A high Tg is desirable for host and transport materials in OLEDs as it indicates morphological stability, preventing the thin film from crystallizing or deforming over time, which would otherwise lead to device failure.

PART 4: Applications in Research and Development

The unique structural attributes of this compound make it a highly sought-after intermediate in several advanced technology sectors.

Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a building block for materials used in OLEDs.[1][3] The carbazole core provides robust hole-transporting properties and a high triplet energy, which is essential for hosting phosphorescent emitters.[1] The bromine atoms at the 3 and 6 positions are synthetic anchor points. They can be readily converted into other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to:

-

Extend conjugation: Build larger, more complex molecules with tailored HOMO/LUMO energy levels.

-

Attach other functional moieties: Introduce electron-donating or electron-withdrawing groups to fine-tune the optoelectronic properties.

-

Synthesize polymers: Serve as a monomer for the preparation of high-performance organic semiconducting polymers.[11]

The 4-tert-butylphenyl group at the nitrogen atom provides crucial steric hindrance. This bulkiness disrupts intermolecular π-π stacking, which enhances solubility and promotes the formation of stable, amorphous thin films—a critical requirement for fabricating efficient and long-lasting OLED devices.[4]

Pharmaceutical and Medicinal Chemistry

While its primary use is in materials science, the carbazole scaffold is also a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12] The dibromo functionality on this compound allows it to be used as a versatile intermediate for creating libraries of novel carbazole derivatives. These derivatives can then be screened for potential therapeutic applications, including as anticancer agents or enzyme inhibitors.[6]

Conclusion

This compound stands out as a high-value, versatile chemical intermediate. Its well-defined structure, combining a thermally stable and electronically active carbazole core with strategically placed reactive bromine sites and a solubilizing tert-butylphenyl group, provides an exceptional platform for innovation. The reliable synthetic protocols and well-understood properties detailed in this guide empower researchers and scientists to leverage this compound to its full potential in the development of next-generation organic electronic devices and novel synthetic molecules.

References

-

Lab Pro Inc. This compound, 1G - D5000-1G.

-

Fun, H. K., et al. (2008). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2258.

-

Homray, P. (2025). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. BORONATE, B8819.

-

PubChem. 3,6-Dibromocarbazole. PubChem Compound Summary for CID 274874.

-

Homray, P. (2025). Beyond OLEDs: Exploring the Potential of Carbazole Intermediates in Chemical Synthesis. BORONATE, B8820.

-

Nelyubina, Y. V., et al. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(2), M1232.

-

BLDpharm. 741293-42-5|3,6-Dibromo-9-(4-(tert-butyl)phenyl)-9H-carbazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight.

-

Benchchem. Thermal stability analysis of 3,6-Dibromocarbazole compounds.

-

Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6867.

-

Chemicalbook. (9-(4-BROMOPHENYL))-3,6-DI-TERT-BUTYL-9H-CARBAZOLE | 601454-33-5.

-

ChemicalBook. 486455-73-6(2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetic acid).

-

ResearchGate. Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole.

-

Wang, L., et al. (2011). 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3307.

-

Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438.

-

Boron Molecular. 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole.

-

Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd. 3,6-Dibromo-9-(4-bromo-phenyl)-9H-carbazole CAS NO.73087-83-9.

-

Suzhou Fenghua Functional Materials Co., Ltd. Custom Carbazole Derivatives Manufacturers, Suppliers.

-

BLD Pharm. 6825-20-3|3,6-Dibromo-9H-carbazole.

-

TCI Chemicals. This compound.

-

ChemicalBook. 3,6-Dibromo-9-(4-tert-butyl-phenyl)-9H-carbazole | 741293-42-5.

-

Ossila. 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole.

-

Ossila. 3,6-Di-tert-butylcarbazole.

-

Smolecule. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9.

-

Sigma-Aldrich. 3,6-Dibromocarbazole 97%.

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. labproinc.com [labproinc.com]

- 9. 741293-42-5|3,6-Dibromo-9-(4-(tert-butyl)phenyl)-9H-carbazole|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole: A Key Building Block for Advanced Organic Electronics

Introduction: The Strategic Importance of Carbazole Derivatives in Modern Optoelectronics

The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has been marked by a continuous search for materials that offer high efficiency, long operational lifetimes, and cost-effective synthesis.[1] Within the vast landscape of organic semiconductors, carbazole derivatives have established themselves as a cornerstone technology.[2] Their inherent properties, including excellent thermal stability, robust charge transport capabilities, and a versatile molecular framework for tuning electronic properties, make them indispensable.[1][3]

This guide focuses on a specific, yet highly significant, carbazole derivative: 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole (CAS No. 741293-42-5). This molecule serves as a critical intermediate and building block for a new generation of high-performance materials used in OLEDs and other organic electronic devices.[4][5] The strategic placement of dibromo functionalities at the 3 and 6 positions of the carbazole core provides reactive sites for further molecular elaboration through cross-coupling reactions. This allows for the construction of complex, high-triplet-energy host materials and efficient hole-transporting materials (HTMs).[6][7] The N-linked 4-tert-butylphenyl group enhances solubility and contributes to the formation of stable amorphous films, a crucial aspect for device fabrication and longevity.[1]

This document provides an in-depth technical overview intended for researchers, materials scientists, and drug development professionals. It will cover the synthesis, physicochemical properties, key applications, and the underlying scientific principles that make this compound a valuable asset in the pursuit of next-generation electronic and photonic devices.

Physicochemical Properties and Molecular Structure

A thorough understanding of a material's fundamental properties is paramount for its effective application. Below is a summary of the key physicochemical characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 741293-42-5 | [4] |

| Molecular Formula | C₂₂H₁₉Br₂N | [4] |

| Molecular Weight | 457.21 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4][8] |

| Purity | Typically >98.0% (as determined by HPLC) | [4][8] |

| Melting Point | Approximately 218-220 °C | [4][8] |

The molecular architecture of this compound is central to its function. The core is a planar, electron-rich carbazole unit, which is known for its excellent hole-transporting capabilities. The bromine atoms at the 3 and 6 positions act as versatile synthetic handles, enabling the extension of the π-conjugated system through reactions like Suzuki or Buchwald-Hartwig couplings. The bulky tert-butyl group on the N-phenyl substituent serves to disrupt intermolecular packing, which helps to prevent crystallization and promote the formation of morphologically stable amorphous thin films in devices.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds via a two-step route starting from carbazole. The first step involves the bromination of the carbazole core, followed by an N-arylation reaction.

Step 1: Synthesis of the Precursor, 3,6-Dibromo-9H-carbazole

The precursor is synthesized by the electrophilic bromination of 9H-carbazole. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering good regioselectivity for the electron-rich 3 and 6 positions of the carbazole ring.

Caption: Workflow for the synthesis of the 3,6-dibromo-9H-carbazole precursor.

Experimental Protocol (Representative) [6]

-

Dissolution: Dissolve carbazole (1 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the solid by filtration, dry it, and purify by flash column chromatography (e.g., using a DCM/hexane eluent) to yield pure 3,6-dibromo-9H-carbazole.

Step 2: N-Arylation to Yield the Final Product

The final product is obtained by the N-arylation of 3,6-dibromo-9H-carbazole with a suitable 4-tert-butylphenyl halide, typically 1-bromo-4-tert-butylbenzene or 1-iodo-4-tert-butylbenzene. The two most prominent and effective methods for this C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination.

A. Ullmann Condensation The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds.[9] It typically requires high temperatures but can be effective for this type of transformation.

-

Mechanism Insight: The reaction is believed to proceed through the formation of a copper(I) carbazolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the desired product.

B. Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation due to its high efficiency, broad substrate scope, and milder reaction conditions compared to the Ullmann reaction.[10][11]

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the carbazole nitrogen to form a Pd(II)-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[2] The choice of phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands generally providing the best results.[12][13]

Caption: Key synthetic routes for the N-arylation step.

Experimental Protocol (Generalized Buchwald-Hartwig Method) [12]

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,6-dibromo-9H-carbazole (1 equivalent), 1-bromo-4-tert-butylbenzene (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., a biaryl phosphine ligand, 2-4 mol%).

-

Solvent and Base: Add a dry, deoxygenated solvent (e.g., toluene or xylene) and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final product.

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its performance in electronic devices. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole and phenyl rings, as well as a singlet for the tert-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically aiming for >98%.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for materials intended for OLEDs. TGA determines the decomposition temperature (Td), indicating thermal stability, while DSC is used to identify the glass transition temperature (Tg) and melting point (Tm), which are important for assessing the morphological stability of the material in thin-film form.[14] For high-performance OLED materials, a high Tg is desirable to prevent device degradation due to Joule heating during operation.[14][15]

Applications in Organic Electronics

The unique molecular design of this compound makes it a versatile platform molecule, primarily for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs) and hole-transporting materials.

Intermediate for High Triplet Energy Host Materials

In PhOLEDs, the emissive layer consists of a phosphorescent guest emitter doped into a host material.[16] For efficient energy transfer from the host to the guest, the host material must have a triplet energy (T₁) higher than that of the guest.[4] Carbazole derivatives are excellent candidates for host materials due to their intrinsically high triplet energies.

The two bromine atoms on this compound serve as reactive sites to attach other aromatic units via Suzuki coupling. This allows for the creation of larger, more complex molecules with tailored electronic properties and even higher triplet energies, making them suitable hosts for blue, green, and red phosphorescent emitters.[4][17]

Caption: Workflow from the core molecule to its application in OLEDs.

Core Unit for Hole-Transporting Materials (HTMs)

The carbazole core is an excellent hole transporter. By functionalizing the bromine positions with other hole-transporting moieties (like triarylamines), novel HTMs with high thermal stability and excellent charge mobility can be synthesized.[7][14][18] These materials are crucial for efficiently injecting holes from the anode into the emissive layer of an OLED, leading to improved device performance, including lower turn-on voltages and higher quantum efficiencies.[14][15]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in organic electronics. Its well-defined structure, featuring reactive handles and stability-enhancing groups, provides chemists and materials scientists with a versatile tool to design and synthesize the next generation of high-performance materials. As the demand for more efficient, longer-lasting, and cost-effective OLED displays and solid-state lighting continues to grow, the importance of pivotal intermediates like this will only increase. Future research will likely focus on leveraging this building block to create novel host materials for thermally activated delayed fluorescence (TADF) emitters and to develop advanced HTMs for perovskite solar cells, further expanding its impact across the field of advanced materials.

References

Sources

- 1. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]

- 14. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Introduction

3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole is a crucial building block in the fields of organic electronics and pharmaceutical research. Its rigid carbazole core, coupled with the bulky tert-butylphenyl group at the 9-position, imparts unique photophysical and electronic properties. The bromine atoms at the 3 and 6 positions serve as versatile handles for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the synthetic pathway to this important compound, delving into the rationale behind the chosen methodologies and offering detailed experimental protocols.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process. The first step involves the dibromination of carbazole to yield 3,6-dibromocarbazole. The second, and key, step is the N-arylation of 3,6-dibromocarbazole with a suitable 4-tert-butylphenyl source. This guide will focus on the widely employed Buchwald-Hartwig amination for the N-arylation step, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3][4]

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 3,6-dibromocarbazole

The synthesis of the 3,6-dibromocarbazole intermediate is typically achieved through the electrophilic bromination of carbazole. Several methods exist, including the use of liquid bromine, but the use of N-bromosuccinimide (NBS) is often preferred due to its solid nature and safer handling.[5][6] The reaction can be further optimized by using a silica gel catalyst, which can enhance the yield and selectivity of the dibromination.[1]

Experimental Protocol: Bromination of Carbazole

Materials:

-

Carbazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve NBS (2.1 equivalents) in DMF.

-

Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into distilled water to precipitate the crude product.

-

Filter the precipitate under vacuum and wash thoroughly with distilled water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from chloroform to obtain 3,6-dibromocarbazole as a white solid.[5][6]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective brominating agent for aromatic compounds. Using slightly more than two equivalents ensures the complete dibromination of the carbazole.

-

N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves both carbazole and NBS, facilitating the reaction.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature for an extended period ensures it goes to completion.

-

Purification: Recrystallization is a highly effective method for purifying the solid product, removing any unreacted starting material or monobrominated byproducts.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4][7] This reaction offers a significant advantage over older methods like the Ullmann condensation, which often require harsh reaction conditions.[8][9][10]

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium catalyst.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a C-Br bond of 3,6-dibromocarbazole is implied, though the diagram is general).

-

Amine Coordination and Deprotonation: The amine (4-tert-butylaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

3,6-dibromocarbazole

-

4-tert-butylaniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-dibromocarbazole (1 equivalent), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

-

Add the base, sodium tert-butoxide (2.2 equivalents).

-

Add anhydrous, deoxygenated toluene, followed by 4-tert-butylaniline (1.1 equivalents).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expertise & Experience: Causality in Protocol Design

-

Catalyst System: The choice of palladium source and ligand is critical. Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Bulky, electron-rich phosphine ligands like XPhos are preferred as they promote both the oxidative addition and reductive elimination steps, leading to higher efficiency.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[3] Weaker bases may result in slower reaction rates or incomplete conversion.

-

Solvent: Anhydrous and deoxygenated solvents like toluene are crucial to prevent the deactivation of the palladium catalyst.

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential for achieving high yields.

Data Presentation and Characterization

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | ~205 °C (for 3,6-dibromocarbazole)[11] |

| ¹H NMR | Characteristic peaks for the carbazole and tert-butylphenyl protons. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₂₂H₁₉Br₂N. |

Conclusion

The synthesis of this compound is a robust and reproducible process when careful attention is paid to the reaction conditions and reagent quality. The two-step sequence, involving a straightforward bromination followed by a highly efficient Buchwald-Hartwig amination, provides a reliable route to this valuable compound. The methodologies described in this guide are well-established in the scientific literature and offer a solid foundation for researchers and drug development professionals working with carbazole-based molecules.

References

-

Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC - NIH. (URL: [Link])

-

Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - Chemistry. (URL: [Link])

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols - ResearchGate. (URL: [Link])

-

3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole - PMC - NIH. (URL: [Link])

-

9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (URL: [Link])

-

“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

-

Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of new 9H-Carbazole derivatives - ResearchGate. (URL: [Link])

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (URL: [Link])

-

9-(4-Bromophenyl)-9H-carbazole - PMC - NIH. (URL: [Link])

-

3,6-Dibromo-9-(4-chloro-benz-yl)-9H-carbazole - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. 3,6-Dibromocarbazole | 6825-20-3 | FD16422 | Biosynth [biosynth.com]

A Senior Application Scientist's Guide to the Solubility of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Abstract

Introduction: The Challenge of a Missing Dataset

The carbazole moiety is a cornerstone of modern materials science due to its rigid, electron-rich structure, which imparts excellent thermal stability and hole-transporting properties.[1] The specific derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, features bromine atoms that serve as versatile synthetic handles for cross-coupling reactions, enabling the construction of complex, high-performance molecules.[1] However, the successful application of this compound in solution-based processes—from reaction scale-up to the fabrication of thin films for electronic devices—is fundamentally dependent on a thorough understanding of its solubility.

Currently, the scientific literature lacks a dedicated, quantitative study on the solubility of this specific carbazole derivative. While synthesis papers imply its solubility in common organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane, this information is anecdotal and insufficient for precise experimental design.[2][3] Accurate solubility data is critical for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient conversion.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Preparing stable solutions of known concentrations for device fabrication or biological assays.

-

Predictive Modeling: Developing computational models for related structures.[4]

This guide provides the theoretical and practical tools necessary to generate this crucial data in a reliable and systematic manner.

Theoretical Framework: Predicting Solubility from Structure

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline.[5] An analysis of the molecular structure of this compound allows for qualitative predictions of its solubility behavior.

Key Structural Features:

-

Carbazole Core: A large, rigid, and aromatic system that is inherently nonpolar. This core structure favors interactions with nonpolar or moderately polar aromatic solvents (e.g., toluene, xylene) through π-π stacking.

-

Bromine Substituents: The two bromine atoms increase the molecular weight and introduce polarizability. While halogens can participate in halogen bonding, their primary effect here is to contribute to the overall nonpolar character.

-

9-(4-tert-butylphenyl) Group: This large, sterically bulky group significantly impacts solubility. The tert-butyl moiety is highly nonpolar (lipophilic) and disrupts crystal packing, which can sometimes enhance solubility compared to a flatter parent molecule.[6] This group enhances its affinity for nonpolar aliphatic and aromatic solvents.

Based on this structure, the compound is expected to be sparingly soluble in polar solvents like water and ethanol, and highly soluble in nonpolar and moderately polar organic solvents such as chloroform, dichloromethane, THF, and toluene.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or "equilibrium" solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, while in equilibrium with an excess of the solid compound.[7][8] The most reliable method to determine this is the shake-flask method , which serves as the foundation for the analytical protocols described below.[4][9]

General Workflow for Solubility Determination

The overall process for determining solubility is a multi-step procedure that requires careful execution to ensure accuracy.

Caption: General workflow for experimental solubility determination.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, as it can separate the analyte of interest from any soluble impurities.[5][10]

A. Principle: A saturated solution is prepared, filtered, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.[11]

B. Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a suitable solvent in which it is freely soluble (e.g., THF or dichloromethane) to create a 1 mg/mL stock solution.[5]

-

Perform serial dilutions of the stock solution to prepare at least five calibration standards with concentrations spanning the expected solubility range (e.g., 1, 5, 10, 25, 50 µg/mL).[10]

-

-

Generation of Calibration Curve:

-

Inject each standard solution into the HPLC system under defined chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water).

-

Plot the peak area response versus the known concentration for each standard.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid curve.[5]

-

-

Preparation of Saturated Sample:

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the test solvent in a glass vial.

-

Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C) for at least 24 hours to ensure equilibrium is reached.[9] The presence of undissolved solid at the end of this period is essential.[11]

-

-

Sample Analysis:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.[11]

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

-

Caption: Workflow for HPLC-based solubility determination.

Protocol 2: Quantification by UV-Vis Spectroscopy

This method is rapid and requires less instrumentation than HPLC, but it is only accurate if the compound is the only substance in the solution that absorbs light at the analytical wavelength.[12]

A. Principle: Based on the Beer-Lambert Law (A = εcl), the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] A calibration curve of absorbance versus concentration is used to determine the concentration of an unknown sample.

B. Step-by-Step Methodology:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of the compound in the test solvent.

-

Scan the solution using a UV-Vis spectrophotometer (typically from 200-800 nm) to find the wavelength (λmax) where absorbance is highest. All subsequent measurements will be taken at this λmax.[13]

-

-

Preparation of Standard Solutions & Calibration Curve:

-

Following the same procedure as in the HPLC method, prepare a stock solution and a series of at least five calibration standards.[12]

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration and generate a linear regression equation. The R² value should be >0.995.

-

-

Preparation and Analysis of Saturated Sample:

-

Prepare a saturated solution as described in the HPLC protocol (shake-flask method).[14]

-

After equilibration, centrifuge and filter the sample to obtain a clear supernatant.

-

Dilute the supernatant with the test solvent until its absorbance falls within the linear range of the calibration curve (typically 0.2 - 1.0 AU).

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the absorbance value and the calibration curve's regression equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility.

-

Data Presentation and Interpretation

For comprehensive analysis, solubility should be determined in a range of solvents with varying polarities and at different temperatures (e.g., 25 °C and 37 °C).[4] Data should be summarized in a clear, tabular format.

Table 1: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Toluene | 25 | Experimental Value | Calculated Value | HPLC |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value | HPLC |

| Dichloromethane (DCM) | 25 | Experimental Value | Calculated Value | HPLC |

| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |

| Acetonitrile | 25 | Experimental Value | Calculated Value | UV-Vis |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |

| Water | 25 | Experimental Value | Calculated Value | HPLC |

Note: The molecular weight of C₂₈H₂₃Br₂N is 537.30 g/mol .

Conclusion and Best Practices

Determining the solubility of key intermediates like this compound is a non-trivial but essential task for reproducible research and development. While theoretical predictions provide a useful starting point, rigorous experimental validation is paramount. The HPLC-based shake-flask method is recommended as the gold standard for its accuracy and specificity. For all experiments, it is crucial to ensure temperature control, allow sufficient time for equilibrium to be reached, and use high-purity materials to obtain meaningful and reliable data.[9] This guide provides the necessary framework to empower researchers to generate a high-quality solubility dataset, fostering advancements in the fields that rely on this versatile molecule.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025).

- UV-Vis Spectroscopy | Solubility of Things. (n.d.).

- How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014).

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

- How can you determine the solubility of organic compounds? - Quora. (2017).

- how can i test the solubility in hplc please ? - Chromatography Forum. (2009).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (n.d.).

- Solubility determination of barely aqueous-soluble organic solids. - Semantic Scholar. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021).

- MultiScreen Solubility Filter Plate - Sigma-Aldrich. (n.d.).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- IUPAC-NIST Solubility Data Series. (n.d.).

- Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 - Smolecule. (n.d.).

- A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives - Benchchem. (n.d.).

- Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications - DergiPark. (n.d.).

- Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. - ResearchGate. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | 73087-83-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaguru.co [pharmaguru.co]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. sciforum.net [sciforum.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole, a molecule of significant interest in the field of organic electronics. While specific experimental data for this exact compound is not extensively available in the reviewed literature, this document synthesizes information from closely related carbazole derivatives to offer a robust predictive analysis. We will delve into the fundamental principles governing its light-absorbing and emitting characteristics, provide detailed experimental protocols for its characterization, and discuss the causal relationships between its structure and photophysical behavior.

Introduction: The Significance of Carbazole Derivatives

Carbazole and its derivatives are cornerstone materials in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2] Their rigid, planar π-conjugated structure endows them with excellent thermal stability and efficient charge transport capabilities.[1] The nitrogen atom within the carbazole core provides a site for facile functionalization, allowing for the fine-tuning of their electronic and photophysical properties.[3] The bromine atoms at the 3 and 6 positions of the carbazole core in the title compound serve as versatile synthetic handles for further molecular engineering through cross-coupling reactions. The introduction of a 4-tert-butylphenyl group at the 9-position is intended to enhance solubility and influence the molecular packing in the solid state, which in turn affects the material's bulk electronic properties.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a central carbazole core, substituted with bromine atoms at the 3 and 6 positions and a 4-tert-butylphenyl group at the 9-position (the nitrogen atom).

Caption: Molecular structure of this compound.

The synthesis of this compound typically involves a two-step process:

-

Bromination of Carbazole: The carbazole core is first brominated at the 3 and 6 positions. A common and effective method for this is the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-dimethylformamide (DMF).

-

N-Arylation: The resulting 3,6-dibromo-9H-carbazole is then coupled with a suitable 4-tert-butylphenyl halide (e.g., 4-tert-butyl-1-iodobenzene or 4-tert-butyl-1-bromobenzene) in the presence of a catalyst, typically a palladium or copper complex, and a base. This reaction, often a Buchwald-Hartwig amination or an Ullmann condensation, forms the C-N bond between the carbazole nitrogen and the phenyl ring.

Anticipated Photophysical Properties

While specific experimental data for this compound is scarce, we can predict its photophysical behavior based on the well-studied properties of similar carbazole derivatives, particularly 3,6-di-tert-butyl-carbazole.[1]

Absorption and Emission Spectra

Carbazole derivatives typically exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, corresponding to π-π* electronic transitions within the aromatic system. For 3,6-di-tert-butyl-carbazole, absorption bands are observed in the range of 300-350 nm.[1] The introduction of bromine atoms is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to the heavy atom effect and their influence on the electronic structure. The 4-tert-butylphenyl group at the 9-position is not directly conjugated with the carbazole π-system and is therefore expected to have a minimal impact on the position of the main absorption bands.

The fluorescence emission of carbazole derivatives is typically observed in the near-UV to blue region of the spectrum. For 3,6-di-tert-butyl-carbazole, emission is seen between 350 nm and 450 nm.[1] The emission spectrum is often a mirror image of the absorption spectrum. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the change in geometry between the ground and excited states. For carbazoles, the Stokes shift is generally moderate.

| Parameter | Expected Range for this compound | Reference Compound: 3,6-di-tert-butyl-carbazole[1] |

| Absorption Maxima (λabs) | 310 - 360 nm | ~330 - 350 nm (in n-heptane) |

| Emission Maxima (λem) | 360 - 460 nm | ~350 - 370 nm (in n-heptane) |

| Stokes Shift | 40 - 100 nm | ~20 nm (in n-heptane) |

Note: The exact positions of the absorption and emission maxima will be influenced by the solvent polarity (solvatochromism).

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For many carbazole derivatives, the quantum yield is moderate to high. However, the presence of heavy atoms like bromine can lead to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), which can quench fluorescence and thus lower the quantum yield.

The excited-state lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent carbazoles, lifetimes are typically in the nanosecond range. The presence of bromine atoms may shorten the fluorescence lifetime due to the increased rate of intersystem crossing.

| Parameter | Anticipated Value | Rationale |

| Fluorescence Quantum Yield (ΦF) | Moderate (0.1 - 0.5) | The heavy bromine atoms are expected to enhance intersystem crossing, reducing fluorescence efficiency. |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for carbazole derivatives, but may be on the lower end of this range due to the heavy atom effect. |

Experimental Characterization Protocols

To experimentally determine the photophysical properties of this compound, a series of spectroscopic and photophysical measurements are required.

Synthesis and Purification

A detailed, step-by-step protocol for a plausible synthesis is provided below.

Step 1: Synthesis of 3,6-dibromo-9H-carbazole

-

Dissolution: In a round-bottom flask, dissolve carbazole (1 equivalent) in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a large volume of water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure 3,6-dibromo-9H-carbazole.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,6-dibromo-9H-carbazole (1 equivalent), 4-tert-butyl-1-iodobenzene (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (0.05 equivalents), a phosphine ligand such as XPhos (0.1 equivalents), and a base such as sodium tert-butoxide (2 equivalents) in an anhydrous solvent like toluene.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient).

Caption: A generalized workflow for the synthesis of the target compound.

Photophysical Measurements

The following protocols outline the standard procedures for characterizing the photophysical properties.

4.2.1. UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 250 nm to 500 nm.

-

Data Analysis: Identify the wavelength of maximum absorption (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

4.2.2. Steady-State Fluorescence Spectroscopy

-

Sample Preparation: Use the same solution prepared for the absorption measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength (λex) should be set at or near the absorption maximum.

-

Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (Δν̃ = 1/λabs - 1/λem).

4.2.3. Fluorescence Quantum Yield Determination

-

Relative Method: The quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Procedure:

-

Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions.

-

Ensure the absorbance of both solutions at the excitation wavelength is below 0.1.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4.2.4. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common method for measuring nanosecond fluorescence lifetimes.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a wavelength where the sample absorbs.

-

Detect the emitted single photons using a sensitive detector.

-

Measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

-

Data Analysis: Construct a histogram of the arrival times, which represents the fluorescence decay profile. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τF).

Caption: A workflow for the photophysical characterization of the compound.

Conclusion and Future Directions

This compound is a promising building block for advanced organic electronic materials. Based on the analysis of related compounds, it is expected to exhibit absorption in the UV region and blue fluorescence. The presence of bromine atoms will likely influence its quantum yield and excited-state dynamics through the heavy atom effect. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive characterization of its photophysical properties.

Future research should focus on the precise experimental determination of the photophysical parameters outlined in this guide. Furthermore, the versatile synthetic handles provided by the bromine atoms open up avenues for the creation of a wide array of novel materials with tailored optoelectronic properties for applications in next-generation displays, lighting, and energy conversion technologies.

References

-

Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem, 2022. [Link]

-

The Role of Carbazole Derivatives in Modern Organic Electronics. Boron Molecular. [Link]

-

The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Chinese Journal of Chemistry, 2017. [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 2023. [Link]

Sources

An In-depth Technical Guide on the Thermal Stability of 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives are a cornerstone in the development of high-performance organic electronic materials and have shown significant potential in pharmaceutical applications. Their rigid, planar structure endows them with inherent thermal stability, a critical attribute for ensuring the longevity and reliability of organic light-emitting diodes (OLEDs) and the integrity of active pharmaceutical ingredients (APIs) under various processing and storage conditions. This guide focuses on the thermal stability of a specific carbazole derivative, 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole (CAS No: 741293-42-5), a molecule of interest for its potential applications in these fields.

The molecular structure features a carbazole core, which is known for its high thermal stability. The bromine atoms at the 3 and 6 positions serve as versatile synthetic handles for creating more complex molecules and can also influence the compound's electronic properties and stability. The N-linked 4-tert-butylphenyl group is expected to further enhance the thermal properties by increasing the molecular weight and introducing a bulky, sterically hindering group that can disrupt intermolecular packing and raise the glass transition temperature.

This technical guide provides a comprehensive analysis of the thermal stability of this compound, detailing the experimental methodologies for its characterization, interpreting the expected thermal data, and discussing the structure-property relationships that govern its thermal behavior.

Molecular Structure and its Influence on Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to its chemical structure. The key features of this compound that contribute to its expected high thermal stability are:

-

The Carbazole Core: The fused aromatic ring system of the carbazole nucleus is exceptionally stable due to extensive π-electron delocalization. This rigid structure requires significant thermal energy to induce decomposition.

-

Aromatic C-Br Bonds: The carbon-bromine bonds on the aromatic ring are relatively strong and contribute to the overall thermal robustness of the molecule.

-

The N-(4-tert-butylphenyl) Substituent: The introduction of a bulky tert-butylphenyl group at the 9-position of the carbazole nitrogen has several effects:

-

It increases the molecular weight, which generally leads to a higher melting point and boiling point.

-

The sterically demanding tert-butyl group can inhibit close packing of the molecules in the solid state, which can lead to a higher glass transition temperature (Tg) in amorphous phases. A high Tg is crucial for the morphological stability of thin films in organic electronic devices.

-

The phenyl group itself contributes to the overall aromaticity and stability of the molecule.

-

Based on these structural features and data from closely related compounds, this compound is anticipated to exhibit a high decomposition temperature (Td), likely in excess of 300 °C, and a significant glass transition temperature.

Experimental Determination of Thermal Stability

The primary techniques for quantitatively assessing the thermal stability of organic solids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample (typically 3-10 mg) is accurately weighed and placed into an inert TGA crucible (e.g., alumina or platinum). It is crucial to ensure the sample is dry and free of residual solvents, which could cause mass loss at lower temperatures and interfere with the interpretation of the data.

-

Instrument Setup: The crucible is placed in a calibrated thermogravimetric analyzer.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation of the sample.

-

Thermal Program:

-

The sample is equilibrated at a starting temperature, for example, 30 °C.

-

The temperature is then ramped up at a constant heating rate, typically 10 °C/min, to a final temperature that is well above the expected decomposition point (e.g., 800 °C).

-

-

Data Analysis: The TGA thermogram plots the percentage of the initial sample mass remaining against the temperature. The decomposition temperature (Td) is commonly defined as the temperature at which 5% weight loss occurs.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of nitrogen prevents oxidation, which can often occur at lower temperatures than thermal decomposition and would not represent the intrinsic thermal stability of the molecule.

-

Heating Rate: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between experimental time and resolution of thermal events.

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in a calibrated differential scanning calorimeter.

-

Atmosphere: As with TGA, an inert nitrogen atmosphere is maintained at a constant flow rate.

-

Thermal Program:

-

The sample is typically subjected to a heat-cool-heat cycle.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the melting point and any other endothermic or exothermic transitions.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The glass transition temperature is determined from this second heating scan, as it represents the thermal properties of the amorphous phase of the material.

-

-

Data Analysis: The DSC thermogram plots the heat flow against temperature. The melting point is identified as the peak of the endothermic melting transition. The glass transition is observed as a step-change in the heat capacity.

Causality Behind Experimental Choices:

-

Heat-Cool-Heat Cycle: This cycle is essential for observing the glass transition. The first heating scan erases the sample's thermal history, and the controlled cooling and subsequent reheating allow for the clear observation of the Tg of the amorphous state.

-

Hermetically Sealed Pans: Sealing the pans prevents any mass loss due to sublimation or decomposition during the experiment, which would affect the heat flow measurements.

Expected Thermal Properties and Data Interpretation

Expected TGA Data:

A TGA thermogram for this compound is expected to show a single, sharp weight loss step at a high temperature, indicating a clean decomposition process. The onset of this weight loss, corresponding to the Td, is anticipated to be well above 300 °C, and likely in the range of 350-450 °C. This high thermal stability is consistent with other N-aryl carbazole derivatives.

Expected DSC Data:

The first heating scan of a DSC analysis would show a sharp endothermic peak corresponding to the melting point of the crystalline solid. The melting point for this compound has been reported to be around 218 °C.[2] The second heating scan, after a controlled cooling cycle, would be expected to reveal a glass transition. For tert-butylphenyl carbazole derivatives, glass transition temperatures have been reported to be above 220 °C. The presence of the bulky tert-butylphenyl group on the 3,6-dibromocarbazole core would likely result in a similarly high Tg for the target compound.

Data Summary Table (Projected Values):

| Thermal Property | Analytical Technique | Projected Value | Significance |

| Decomposition Temperature (Td) | TGA | > 350 °C | High thermal stability, suitable for high-temperature processing. |

| Melting Point (Tm) | DSC | ~218 °C[2] | Defines the transition from solid to liquid state. |

| Glass Transition Temperature (Tg) | DSC | > 200 °C | High Tg indicates good morphological stability of amorphous films. |

Workflow Diagrams

TGA Experimental Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC Experimental Workflow:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a promising organic molecule with a chemical structure that strongly suggests high thermal stability. The rigid carbazole core, coupled with the bulky N-aryl substituent, is expected to yield a material with a high decomposition temperature and a high glass transition temperature. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the experimental verification of these properties. A thorough understanding of the thermal behavior of this and related carbazole derivatives is paramount for their successful implementation in advanced material applications and for ensuring the stability and efficacy of potential pharmaceutical formulations.

References

- Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(20), 5384–5387.

- BenchChem. (2025). Thermal Stability Analysis of 3,6-Dibromocarbazole Compounds.

- Cui, J. L., Duan, M., & Cai, L. Q. (2009). 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o215.

- Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1432-1441.

-

ResearchGate. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Retrieved from [Link]

-